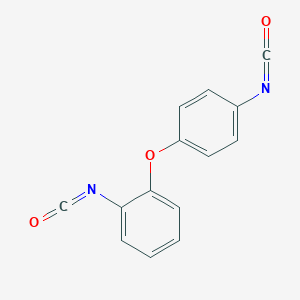
1-Isocyanato-2-(4-isocyanatophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a cationic lipid used extensively in gene transfection. It is a synthetic lipid that forms liposomes, which can encapsulate nucleic acids such as DNA and RNA, facilitating their delivery into cells. This compound has been pivotal in the development of non-viral gene delivery systems due to its ability to form stable complexes with nucleic acids and promote efficient cellular uptake .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von DOTMA beinhaltet die Reaktion von 1,2-Dioleoyl-sn-glycero-3-phosphocholin mit Trimethylamin. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Chloroform oder Methanol unter kontrollierten Temperaturbedingungen. Das Produkt wird dann unter Verwendung von Techniken wie Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von DOTMA ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Reinigungsprozess kann zusätzliche Schritte wie Umkristallisation und Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DOTMA unterliegt hauptsächlich Reaktionen, die seine kationische Kopf- und hydrophobe Schwanzgruppe betreffen. Zu diesen Reaktionen gehören:
Komplexbildung mit Nukleinsäuren: DOTMA bildet Komplexe mit DNA und RNA durch elektrostatische Wechselwirkungen zwischen seiner positiv geladenen Kopf- und der negativ geladenen Phosphat-Rückgrat von Nukleinsäuren.
Wechselwirkung mit Zellmembranen: Die kationische Natur von DOTMA ermöglicht es, mit den negativ geladenen Bestandteilen von Zellmembranen zu interagieren, was die Fusion von Liposomen mit der Zellmembran und die anschließende Freisetzung von Nukleinsäuren in die Zelle erleichtert.
Häufige Reagenzien und Bedingungen:
Lösungsmittel: Ethanol, Dimethylsulfoxid (DMSO) und Chloroform-Methanol-Gemische werden verwendet, um DOTMA zu lösen und Liposom-Formulierungen herzustellen.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von DOTMA mit Nukleinsäuren gebildet wird, ist ein Lipid-Nukleinsäure-Komplex, der für Gen-Transfektionsanwendungen verwendet werden kann .
Wissenschaftliche Forschungsanwendungen
DOTMA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Gentherapie: DOTMA wird als nicht-viraler Vektor für die Abgabe von therapeutischen Genen in Zielzellen verwendet.
Entwicklung von Impfstoffen: DOTMA-basierte Liposomen wurden zur Abgabe von mRNA-Impfstoffen verwendet, einschließlich derer, die für SARS-CoV-2 entwickelt wurden.
Arzneimittel-Abgabe: DOTMA wird verwendet, um kleine Moleküle, Peptide und Proteine in bestimmte Zellen oder Gewebe einzukapseln und abzugeben.
Biologische Forschung: DOTMA erleichtert die Untersuchung der Genfunktion und -regulation, indem es die effiziente Transfektion von Zellen mit Plasmid-DNA und RNA-Molekülen ermöglicht.
Wirkmechanismus
Der Wirkungsmechanismus von DOTMA umfasst mehrere wichtige Schritte:
Bildung von Liposomen: DOTMA bildet in einer wässrigen Umgebung unilamellare Liposomen. Diese Liposomen können durch elektrostatische Wechselwirkungen Nukleinsäuren einkapseln.
Komplexbildung mit Nukleinsäuren: Die positiv geladene Kopf- von DOTMA interagiert mit dem negativ geladenen Phosphat-Rückgrat von Nukleinsäuren und bildet stabile Lipid-Nukleinsäure-Komplexe.
Zelluläre Aufnahme: Die kationische Natur von DOTMA fördert die Wechselwirkung von Liposomen mit der negativ geladenen Zellmembran, was die Endozytose und die Freisetzung von Nukleinsäuren in das Zytoplasma erleichtert.
Genexpression: Einmal in der Zelle angekommen, können die Nukleinsäuren transkribiert und translatiert werden, was zur Expression des gewünschten Genprodukts führt.
Ähnliche Verbindungen:
1,2-Dioleoyl-3-trimethylammonium-propan (DOTAP): Ähnlich wie DOTMA ist DOTAP ein kationisches Lipid, das zur Gen-Transfektion verwendet wird. Beide Verbindungen weisen ähnliche Strukturen und Funktionen auf, unterscheiden sich jedoch in ihren Verknüpfungsbindungen.
N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammoniumchlorid (DODEMA): Ein weiteres kationisches Lipid mit ähnlichen Anwendungen bei der Gen-Abgabe.
Einzigartigkeit von DOTMA: DOTMA ist einzigartig aufgrund seiner hohen Transfektionseffizienz und der Fähigkeit, stabile Komplexe mit Nukleinsäuren zu bilden. Seine Struktur ermöglicht eine effiziente Wechselwirkung mit Zellmembranen, was es zu einer bevorzugten Wahl für Gen-Transfektionsanwendungen macht.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Similar to DOTMA, DOTAP is a cationic lipid used for gene transfection. Both compounds share similar structures and functions but differ in their linkage bonds.
N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammonium chloride (DODEMA): Another cationic lipid with similar applications in gene delivery.
Uniqueness of DOTMA: DOTMA is unique due to its high transfection efficiency and ability to form stable complexes with nucleic acids. Its structure allows for efficient interaction with cell membranes, making it a preferred choice for gene delivery applications.
Eigenschaften
CAS-Nummer |
17022-11-6 |
|---|---|
Molekularformel |
C14H8N2O3 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
1-isocyanato-2-(4-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C14H8N2O3/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |
InChI-Schlüssel |
XKGIXRZNVQGALA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)N=C=O |
Synonyme |
2,4'-Diisocyanato[1,1'-oxybisbenzene] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















